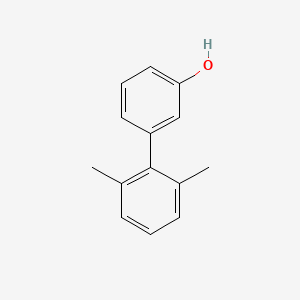

3-(2,6-二甲基苯基)苯酚

描述

3-(2,6-Dimethylphenyl)phenol, also known as 2,6-Dimethylphenol or 2,6-Xylenol, is a chemical compound which is one of the six isomers of xylenol . It is a colorless solid .

Synthesis Analysis

2,6-Dimethylphenol is produced by the methylation of phenol . The methylation is carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst .Molecular Structure Analysis

The molecular formula of 2,6-Dimethylphenol is C8H10O . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 .Chemical Reactions Analysis

2,6-Dimethylphenol is susceptible to oxidative coupling leading to polymers and dimers . Acid-catalyzed condensation of 2,6-dimethylphenol gives tetramethylbisphenol A, an analogue of bisphenol A, which is used in the production of some polycarbonates . 2,6-Dimethylphenol also reacts with ammonia to give 2,6-dimethylaniline .Physical And Chemical Properties Analysis

2,6-Dimethylphenol has a molar mass of 122.167 g·mol−1 . It appears as a white solid with a density of 1.132 g/cm3 . The melting point ranges from 43 to 45 °C (109 to 113 °F; 316 to 318 K), and the boiling point is 203 °C (397 °F; 476 K) .科学研究应用

苯酚甲基化

- 塑料工业中的选择性甲基化:苯酚的甲基化,特别是生产2,6-二甲基苯酚(2,6-DMP),对塑料工业非常重要。一项研究表明,该过程可以在流化床铁铬催化剂中有效进行,苯酚转化率超过90%。该方法还使副产物最小化并保持对2,6-DMP的高选择性,这对于聚合过程非常重要(Żukowski 等,2014)。

化学相互作用

- 与托品盐的相互作用:2,6-二甲基苯酚与托品盐在乙酸溶液中反应,形成环庚三烯和某些托品盐。该反应随不同的阴离子而变化,并分两个阶段进行,表明在有机合成和反应机理研究中具有潜在应用(Helden 等,2010)。

计算和理论研究

- 对铜催化反应的见解:对2,6-二甲基苯酚进行的从头计算提供了对铜催化的氧化苯酚偶联反应机理的见解。这项研究突出了苯氧鎓阳离子在这些反应中的重要性,这对于理解各种工业应用中的化学行为至关重要(Baesjou 等,1997)。

聚合和材料科学

- 聚苯醚的氧化聚合:已证明使用铁(III)-水杨醛配合物对2,6-二取代苯酚进行氧化聚合会产生分子量超过10,000的聚合物。该过程对于制造聚苯醚(一种在各种工业应用中使用的材料)非常重要(Tonami 等,1999)。

环境和分析化学

- 生物降解性和毒性研究:对包括2,6-二甲基苯酚在内的各种苯酚的厌氧生物降解性和毒性的研究提供了对其环境影响和处理策略的重要见解。这些信息对于管理自然和人工环境中的苯酚污染至关重要(O'connor & Young,1989)。

作用机制

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, playing key roles in alleviating stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Pharmacokinetics

A related compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), has been studied in rats and humans, with emphasis on the possible formation of 2,6-dimethylaniline (2,6-dma) .

Action Environment

It’s known that environmental conditions can significantly impact the efficacy and stability of many chemical compounds .

安全和危害

未来方向

2,6-Dimethylphenol has potential applications in the plastics industry due to its role in the production of some polycarbonates . Furthermore, the development of a novel high-performance poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a widely accepted engineering plastic, has been limited to date due to the lack of availability of phenol derivatives, with the exception of 2,6-dimethylphenol, as conventional oxidative coupling polymerization monomers with a copper-amine catalyst . This presents an opportunity for future research and development in this area.

属性

IUPAC Name |

3-(2,6-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYFGPJCFHOXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)

![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)

![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)